molecular formula C19H26ClNOS B1663546 Hidrocloruro de rac-Rotigotina CAS No. 102120-99-0

Hidrocloruro de rac-Rotigotina

Número de catálogo: B1663546
Número CAS: 102120-99-0
Peso molecular: 351.9 g/mol
Clave InChI: CEXBONHIOKGWNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac-Rotigotine Hcl is a high potency and selectivity agonist for D-2 receptor with Ki of 0.69 nM.IC50 Value: 0.69 nM(Ki)Target: D-2 receptorin vitro: rac-Rotigotine showed high potency (Ki = 0.69 nM) and selectivity for D-2 receptors as compared to its potency and selectivity at various other neuronal receptors (Ki in nM): D-1 (678) dopamine, alpha 1-(534) and alpha 2-(195) adrenoceptor, S1-(6940) and S2-(5900) serotonin and muscarine (2660). Very low activity (Ki greater than 10(-5) M) was seen at the beta-adrenoceptor, A1-adenosine, GABAA and benzodiazepine receptors. Furthermore, rac-Rotigotine inhibited the calcium-dependent release of [3H]dopamine (IC50: 4 nM) and [3H]acetylcholine (IC50: 6.3 nM) from rabbit striatal slices in the nanomolar range. These effects of rac-Rotigotine were mediated through activation of D-2 dopamine autoreceptors and D-2 dopamine heteroreceptors, respectively.in vivo: Presynaptic dopaminergic activity in vivo was measurable as an inhibition of the locomotor activity of mice, and in this model rac-Rotigotine was more effective than apomorphine. Moreover, the effect of rac-Rotigotine could be antagonized by sulpiride but not by yohimbine. rac-Rotigotine was equipotent with apomorphine in inducing circling behaviour in 6-OHDA-lesioned rats. rac-Rotigotine had almost no serotonergic activity in vivo.

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Parkinson

La rotigotina es un agonista dopaminérgico desarrollado para el tratamiento de la enfermedad de Parkinson . Es selectiva para el receptor D1/D2/D3 y estimula las neuronas dopaminérgicas postsinápticas en un rango micromolar . El fármaco comercializado consiste en el enantiómero levógiro, que es aproximadamente 140 veces más activo que su enantiómero dextrógiro .

Tratamiento del síndrome de piernas inquietas

Además de la enfermedad de Parkinson, la rotigotina también está indicada para el tratamiento del síndrome de piernas inquietas . Su actividad como antagonista de los receptores adrenérgicos α2β y como agonista del receptor serotoninérgico 5-HT1A contribuye a su eficacia beneficiosa in vivo .

Formulación de parche transdérmico

La rotigotina se comercializa en varios países como parche transdérmico . Esta formulación permite que el fármaco se administre durante un período de 24 horas , proporcionando una alternativa conveniente cuando se prefiere la administración no oral de medicamentos .

Mejora de la función motora y general

Los ensayos clínicos han demostrado que la rotigotina mejora eficazmente la función motora y general en pacientes con enfermedad de Parkinson temprana o avanzada . Estos beneficios parecen mantenerse en extensiones de etiqueta abierta que siguieron a los pacientes durante un máximo de 6 años .

Mejora de los síntomas no motores

Se ha descubierto que la rotigotina mejora algunos síntomas no motores de la enfermedad de Parkinson, en particular los trastornos del sueño y la calidad de vida relacionada con la salud . Esto la convierte en una valiosa opción de tratamiento para pacientes cuya calidad de vida se ve afectada significativamente por estos síntomas .

Métodos analíticos para el control de calidad

Se han desarrollado métodos analíticos basados en la cromatografía líquida de alta resolución para analizar la rotigotina en la materia prima y sus parches transdérmicos . Estos métodos aseguran la calidad del producto mediante la evaluación de impurezas tanto en la materia prima como en las formas de dosificación farmacéutica de la rotigotina .

Estudios de separación quiral

Se han realizado estudios para evaluar la separación quiral de la rotigotina mediante cromatografía líquida de alta resolución . Estos estudios son cruciales para el desarrollo de nuevas formulaciones farmacéuticas y estudios de estabilidad .

Procesos de síntesis

Se han estudiado los procesos de síntesis de la rotigotina, incluida la evaluación de diferentes impurezas de estos procesos . Comprender estas impurezas es importante para la caracterización farmacocinética y toxicológica de la rotigotina .

Mecanismo De Acción

Target of Action

Rac-Rotigotine Hydrochloride is a non-ergoline dopamine agonist . It primarily targets dopamine receptors, specifically D1, D2, and D3 . It also interacts with the 5-HT1A serotonergic receptor as a partial agonist and acts as an antagonist of the α2B-adrenergic receptor . These receptors play crucial roles in various neurological processes, including motor control, mood regulation, and reward mechanisms.

Mode of Action

As a full agonist of dopamine receptors, Rac-Rotigotine Hydrochloride mimics the neurotransmitter dopamine by activating its receptors . It binds to these receptors and triggers a response, thereby simulating the effect of dopamine. It also interacts with the 5-HT1A serotonergic receptor as a partial agonist and the α2B-adrenergic receptor as an antagonist .

Biochemical Pathways

Rac-Rotigotine Hydrochloride affects the dopaminergic and serotonergic pathways by interacting with their respective receptors . By acting as an agonist at dopamine receptors, it enhances dopaminergic transmission, which is often impaired in conditions like Parkinson’s disease and restless leg syndrome . Its interaction with the 5-HT1A serotonergic receptor and the α2B-adrenergic receptor also contributes to its overall pharmacological effects .

Pharmacokinetics

Rac-Rotigotine Hydrochloride is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . This method of administration maintains stable plasma concentrations of the drug over 24 hours . The bioavailability of the drug is approximately 37% when administered transdermally . It is metabolized in the liver via cytochrome P450-mediated pathways and has an elimination half-life of 5-7 hours . The drug is excreted in urine (71%) and feces (23%) .

Result of Action

The activation of dopamine receptors by Rac-Rotigotine Hydrochloride leads to various molecular and cellular effects. It stimulates post-synaptic dopaminergic neurons, which can help alleviate symptoms of conditions like Parkinson’s disease and restless leg syndrome . Additionally, it has been shown to protect against certain types of cellular damage .

Action Environment

The action of Rac-Rotigotine Hydrochloride can be influenced by various environmental factors. For instance, the stability of the drug can be affected by oxidation . Furthermore, genetic polymorphisms in drug-metabolizing enzymes such as cytochrome P450 2C19 and 2C9 can influence the pharmacokinetics and pharmacodynamics of the drug . The drug’s efficacy can also be affected by factors such as the patient’s age, overall health status, and the presence of other medications .

Análisis Bioquímico

Biochemical Properties

Rac-Rotigotine Hydrochloride is an agonist at all 5 dopamine receptor subtypes (D1-D5), but binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . Rac-Rotigotine Hydrochloride also inhibits dopamine uptake and prolactin secretion .

Cellular Effects

Rac-Rotigotine Hydrochloride has been shown to significantly reduce the symptoms of Parkinson’s disease . It ameliorates movement symptoms and activities of daily living limitations . It also improves sleep quality .

Molecular Mechanism

Rac-Rotigotine Hydrochloride works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Rac-Rotigotine Hydrochloride shows constant in vivo absorption, resembling zero-order kinetics . This constant absorption through the skin into the central circulation is a basis for stable drug exposure .

Metabolic Pathways

Rac-Rotigotine Hydrochloride is subject to a pronounced metabolism through several pathways, including various Cytochrome P450 enzymes like CYP 1A2, 2C9, 2C19, 2D6, 3A4, and conjugation . Elimination of metabolites occurs primarily renally (71%) and to a lesser extent via feces (23%) .

Transport and Distribution

Rac-Rotigotine Hydrochloride is lipid soluble, readily penetrating through the skin, and skin-compatible . It is delivered into the systemic circulation from transdermal patches in a continuous manner, similar to an intravenous infusion .

Propiedades

IUPAC Name

6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBONHIOKGWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-Rotigotine Hydrochloride
Reactant of Route 2
Reactant of Route 2
rac-Rotigotine Hydrochloride
Reactant of Route 3
Reactant of Route 3
rac-Rotigotine Hydrochloride
Reactant of Route 4
Reactant of Route 4
rac-Rotigotine Hydrochloride
Reactant of Route 5
Reactant of Route 5
rac-Rotigotine Hydrochloride
Reactant of Route 6
Reactant of Route 6
rac-Rotigotine Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.